molecular formula C12H9FO3 B13504962 Methyl 5-(2-fluorophenyl)furan-2-carboxylate

Methyl 5-(2-fluorophenyl)furan-2-carboxylate

Cat. No.: B13504962
M. Wt: 220.20 g/mol
InChI Key: WCKJUEPCTHGYLX-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a fluorophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(2-fluorophenyl)furan-2-carboxylate can be synthesized through a modified Meerwein arylation reaction. This involves the reaction between 2-fluoro-4-nitroaniline and methyl 2-furoate . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The identity of the compound is confirmed using techniques such as proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the enzyme salicylate synthase MbtI in Mycobacterium tuberculosis . This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition by the bacteria. By inhibiting this enzyme, the compound disrupts iron homeostasis, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-fluorophenyl)furan-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying specific biochemical pathways.

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)furan-2-carboxylate

InChI

InChI=1S/C12H9FO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,1H3

InChI Key

WCKJUEPCTHGYLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2F

Origin of Product

United States

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